

CAS 866157-50-8 Ozagrel methyl ester technical data

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Compound of Interest

Compound Name: Ozagrel methyl ester

CAS No.: 78712-43-3; 866157-50-8;
956932-46-0

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An In-Depth Technical Guide to **Ozagrel Methyl Ester** (CAS 866157-50-8): Synthesis, Characterization, and Application in Pharmaceutical Analysis

Executive Summary

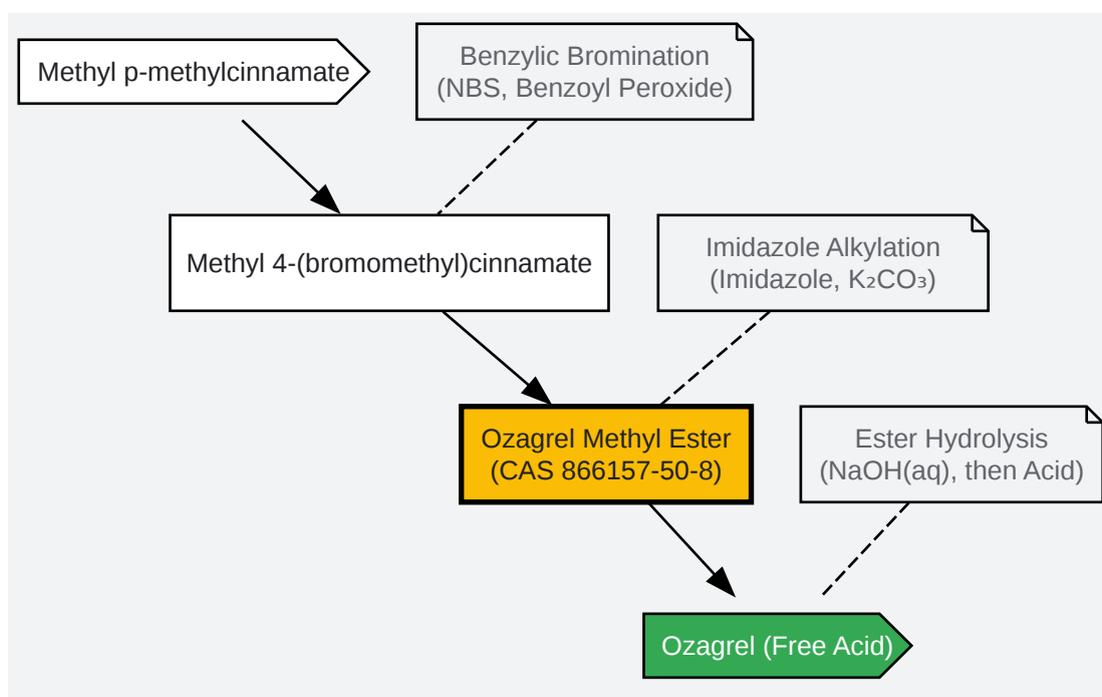
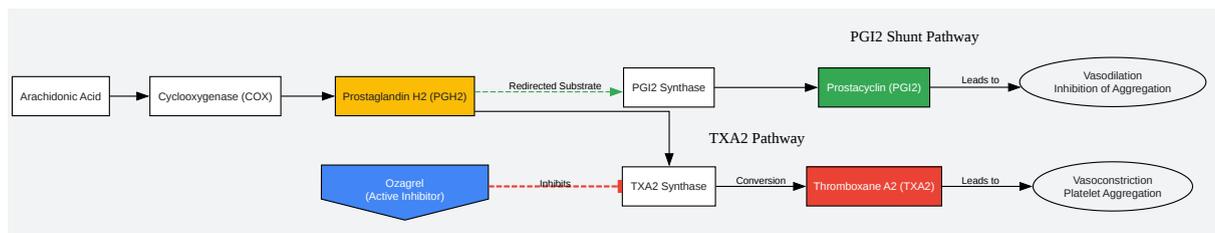
Ozagrel methyl ester (CAS 866157-50-8) is a critical chemical entity intrinsically linked to the potent antiplatelet agent, Ozagrel.^{[1][2]} While not an active pharmaceutical ingredient (API) itself, it holds a dual identity of paramount importance for researchers and drug development professionals: it is a key synthetic intermediate in the manufacturing of Ozagrel and a certified pharmaceutical reference standard for analytical quality control.^{[1][3][4]} This guide provides a comprehensive technical overview of **Ozagrel methyl ester**, elucidating its physicochemical properties, detailing its synthesis and subsequent conversion to Ozagrel, and outlining its application in robust analytical methodologies. The narrative is grounded in the causality of chemical principles and experimental design, offering field-proven insights for its practical application.

Context: The Significance of Ozagrel and the Thromboxane Pathway

To appreciate the role of **Ozagrel methyl ester**, one must first understand the pharmacological significance of its parent compound, Ozagrel. Ozagrel is a highly selective inhibitor of

thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade.[2][5][6] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[6][7] By selectively inhibiting its synthesis, Ozagrel effectively reduces the formation of pathological thrombi, making it a valuable therapeutic agent for conditions like ischemic stroke and bronchial asthma. [6][7][8]

The mechanism of Ozagrel offers a distinct therapeutic advantage. By blocking TXA2 synthase, the precursor prostaglandin H2 (PGH2) is redirected towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][6][9] This dual action—decreasing pro-thrombotic TXA2 while increasing anti-thrombotic PGI2—underpins Ozagrel's efficacy.[9] The synthesis and purification of such a targeted API necessitate high-purity intermediates and reference standards, a role fulfilled by **Ozagrel methyl ester**.



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Caption: Generalized synthetic pathway for Ozagrel via **Ozagrel methyl ester**.

Experimental Protocol: Synthesis and Hydrolysis

The following protocol is a representative synthesis, synthesized from established chemical principles and literature precedents. [2][4][6][10] Step 1: Benzylic Bromination of Methyl p-methylcinnamate

- Rationale: This step activates the benzylic position for subsequent nucleophilic substitution by imidazole. N-Bromosuccinimide (NBS) is the classic reagent for this free-radical halogenation, and a radical initiator like benzoyl peroxide is required to start the reaction.
[2] 2. Procedure:
 - Charge a reaction vessel with methyl p-methylcinnamate and a suitable solvent (e.g., ethyl acetate). [4] * Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).
 - Heat the mixture to reflux (approx. 77°C for ethyl acetate) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
 - Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.
 - The filtrate, containing methyl 4-(bromomethyl)cinnamate, is concentrated under reduced pressure. The crude product can be purified by crystallization from a solvent like ethanol.[4] Step 2: Imidazole Alkylation to form **Ozagrel Methyl Ester**
- Rationale: Imidazole acts as a nucleophile, displacing the bromide to form the C-N bond, completing the core structure. A weak base like potassium carbonate is used to neutralize the HBr formed during the reaction.
- Procedure:
 - Dissolve methyl 4-(bromomethyl)cinnamate in a polar aprotic solvent like acetonitrile.
 - Add imidazole (1.2 eq.) and potassium carbonate (1.5 eq.) to the solution.
 - Stir the mixture at room temperature for 12-18 hours, again monitoring for completion.
 - Filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure to yield crude **Ozagrel methyl ester**. Purification is typically achieved via silica gel column chromatography.

Step 3: Saponification to Ozagrel

- Rationale: The final step is the hydrolysis of the methyl ester to the biologically active carboxylic acid. This is a standard base-catalyzed saponification. [2][4]2. Procedure:
 - Dissolve the purified **Ozagrel methyl ester** in a mixture of methanol and water.
 - Add an aqueous solution of sodium hydroxide (e.g., 20-40%, 2.0 eq.). [4] * Heat the mixture to 50-70°C for 1-1.5 hours. [4] * Cool the reaction to room temperature.
 - Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 5. This protonates the carboxylate, causing the free acid, Ozagrel, to precipitate. [4] * Collect the solid product by filtration, wash with water, and dry under vacuum to yield pure Ozagrel.

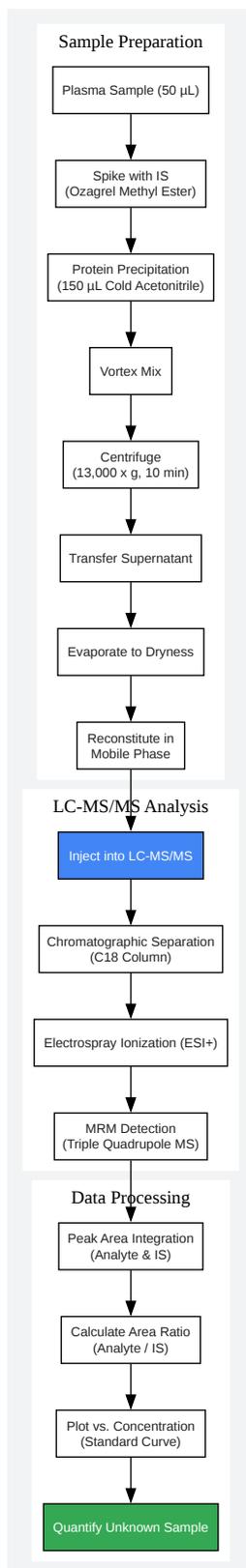
Application as an Analytical Reference Standard

The quality of any pharmaceutical product is ensured by rigorous analytical testing. **Ozagrel methyl ester**, produced under stringent quality management systems, serves as a high-purity reference standard for this purpose. [1]Its primary applications include:

- Method Development & Validation: Establishing and validating new analytical methods (e.g., HPLC, LC-MS) for quantifying Ozagrel and its related substances. [1]* Routine Quality Control: Used as a calibrator or control in the routine analysis of API and finished drug product batches. [1]* Impurity Profiling: As a known potential impurity (from incomplete hydrolysis), it is essential for identifying and quantifying trace levels in the final Ozagrel product. [1][3]

Protocol: LC-MS/MS Quantification of Ozagrel using its Methyl Ester as an Internal Standard

This protocol describes a self-validating system for quantifying Ozagrel in a biological matrix (e.g., plasma), using **Ozagrel methyl ester** as a related but distinct internal standard (IS). The use of a stable-isotope-labeled Ozagrel would be ideal, but in its absence, a structurally similar compound like the methyl ester is a logical choice, co-eluting closely and exhibiting similar ionization behavior.



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Caption: Workflow for bioanalytical quantification using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

- Rationale: This is a rapid and effective method to remove the bulk of proteins from plasma, which would otherwise interfere with the analysis and foul the LC column. [11][12]2.

Procedure:

- To 50 μ L of thawed plasma sample in a microcentrifuge tube, add 150 μ L of ice-cold acetonitrile containing the internal standard, **Ozagrel methyl ester**, at a known concentration (e.g., 50 ng/mL). [12] * Vortex vigorously for 1 minute to ensure complete protein precipitation.
 - Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins. [12] * Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
 - Reconstitute the residue in 100 μ L of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). [12] 2. LC-MS/MS Instrumental Conditions
- Rationale: Liquid chromatography separates the analyte and IS from other matrix components. Tandem mass spectrometry provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). [11]2. Representative Parameters:

Parameter	Setting	Source(s)
LC Column	C18 Column (e.g., 2.1 x 100 mm, 1.9 μ m)	[13]
Mobile Phase	A: 0.1% Formic Acid in Water B: Methanol or Acetonitrile	[13]
Gradient	Gradient elution for optimal separation	[13]
Flow Rate	0.2 - 0.4 mL/min	[13]
Ionization Mode	Electrospray Ionization (ESI), Positive	[11]
Scan Mode	Multiple Reaction Monitoring (MRM)	[11]
MRM Transitions	Ozagrel: [To be determined empirically, e.g., m/z 229.1 -> 161.1] Ozagrel Methyl Ester: [To be determined empirically, e.g., m/z 243.1 -> 161.1]	[14]
Source Temp.	150 °C	[11]
Desolvation Temp.	400 °C	[11]

3. Data Analysis

- Rationale: By calculating the ratio of the analyte peak area to the IS peak area, variations from sample injection volume and matrix effects are minimized, leading to highly accurate and precise quantification.
- Procedure:
 - Generate a calibration curve by preparing standards of known Ozagrel concentrations in blank plasma and processing them as described above.

- Plot the peak area ratio (Ozagrel/**Ozagrel Methyl Ester**) against the nominal concentration of Ozagrel.
- Apply a linear regression to the calibration curve.
- Calculate the concentration of Ozagrel in unknown samples by interpolating their measured peak area ratios from the calibration curve.

Conclusion

Ozagrel methyl ester, CAS 866157-50-8, represents a cornerstone compound in the world of the anti-thrombotic agent Ozagrel. Its identity as both a crucial synthetic intermediate and a high-purity analytical standard makes it indispensable for drug development, manufacturing, and quality assurance. A thorough understanding of its synthesis allows for process optimization and impurity control, while its correct application as a reference standard ensures the safety and efficacy of the final Ozagrel product delivered to patients. This guide provides the foundational technical knowledge for scientists and researchers to confidently work with this important molecule.

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